
2-Methylsulfonyl-3-trifluoromethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methylsulfonyl-3-trifluoromethylpyridine” is a biochemical used for proteomics research . It has a molecular formula of C7H6F3NO2S and a molecular weight of 225.19 .
Molecular Structure Analysis
The molecular structure of “2-Methylsulfonyl-3-trifluoromethylpyridine” consists of a pyridine ring with a trifluoromethyl group and a methylsulfonyl group attached to it . The exact positions of these groups on the pyridine ring can be determined by the numbering in the name of the compound.科学的研究の応用
Molecular Modeling and Experimental Studies
Molecular modeling and experimental studies have been conducted on pyridinium-based ionic liquids, involving compounds like 1-n-hexyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide. These studies explore the thermodynamic and transport properties of these ionic liquids, offering insights into their potential applications in various fields, including electrochemistry and materials science. The research combines pulsed field gradient nuclear magnetic resonance spectroscopy and molecular dynamics simulations to determine self-diffusivities, activation energies for diffusion, and other important properties (Cadena et al., 2006).
Structure and Stability of α-Sulfonyl Carbanions
Ab initio calculations have been performed to study the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions. These studies highlight the significant impact of fluorine substitution on the structure and energy of these carbanions, which is crucial for understanding their reactivity and potential applications in synthetic chemistry (Raabe et al., 1996).
Sulfonamides in Cationic Cyclisations
Research into sulfonamides has shown their effectiveness as terminators of cationic cyclisations, with trifluoromethanesulfonic acid acting as an excellent catalyst. This work has implications for the synthesis of complex organic molecules, including polycyclic systems, and enhances our understanding of organic reaction mechanisms (Haskins & Knight, 2002).
Novel Sulfonated Nanofiltration Membranes
Innovations in membrane technology have led to the development of novel sulfonated thin-film composite nanofiltration membranes, which show improved water flux for the treatment of dye solutions. This advancement is particularly significant for environmental and industrial applications, where efficient and effective water purification methods are in high demand (Liu et al., 2012).
Electrophilic Fluorination Reactions
Research into electrophilic fluorination reactions has uncovered new methodologies for introducing fluorine-containing groups into organic molecules, which is of great interest for the development of pharmaceuticals and agrochemicals. These studies provide a deeper understanding of the reaction mechanisms and the role of different catalysts and reagents in the fluorination process (Zhang, Xu, & Qing, 2015).
将来の方向性
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Methylsulfonyl-3-trifluoromethylpyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
2-methylsulfonyl-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-14(12,13)6-5(7(8,9)10)3-2-4-11-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBOYTZGLSKYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

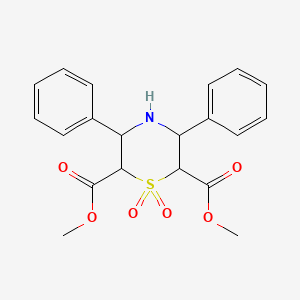
![2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2992727.png)
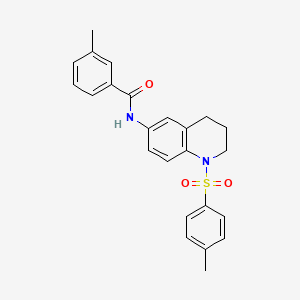
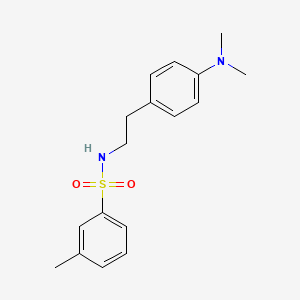
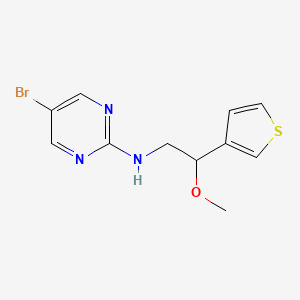
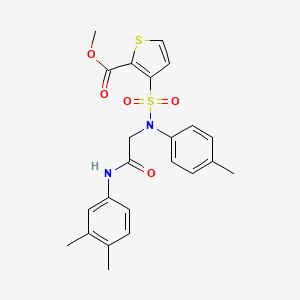
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2992734.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)
![Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2992739.png)
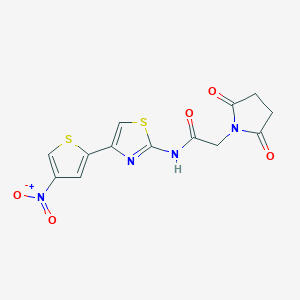
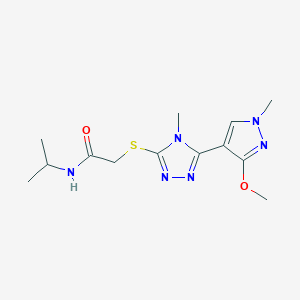
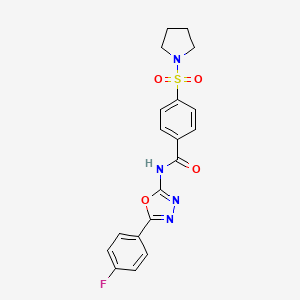
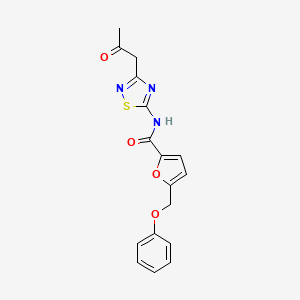
![N-(4-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2992747.png)